molecular formula C22H24N4O4S B12167028 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B12167028
M. Wt: 440.5 g/mol
InChI Key: WNEBGZDZGPQMPE-UHFFFAOYSA-N
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Description

Systematic Nomenclature

The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a bis-indole derivative featuring two distinct indole moieties connected via an acetamide linker. Its IUPAC name is derived as follows:

  • First indole subunit : A 5-methoxy-1H-indole group substituted at position 3 with an ethyl chain terminating in an acetamide group.
  • Second indole subunit : A 4-[(methylsulfonyl)amino]-1H-indole group linked via the acetamide’s methylene bridge.

The systematic name reflects the connectivity and functional groups:

  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl] : The ethylamine side chain attached to the 3-position of the 5-methoxyindole.
  • 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl} : The acetamide’s methylene group bonded to the 1-position of a 4-(methylsulfonamido)indole.

Molecular Formula : $$ \text{C}{23}\text{H}{25}\text{N}4\text{O}5\text{S} $$
Exact Mass : 493.154 g/mol (calculated from isotopic composition).

Property Value
Molecular Formula $$ \text{C}{23}\text{H}{25}\text{N}4\text{O}5\text{S} $$
Molecular Weight 493.54 g/mol
IUPAC Name As above

Structural Formula

The compound’s structure (Figure 1) comprises:

  • Indole A : 5-Methoxy substitution on the benzene ring, with an ethylacetamide chain at position 3.
  • Indole B : Methylsulfonamido group at position 4, connected via a methylene bridge to the acetamide nitrogen.

Key Functional Groups :

  • Methoxy ($$ \text{OCH}_3 $$) at position 5 of Indole A.
  • Methylsulfonamido ($$ \text{SO}2\text{NHCH}3 $$) at position 4 of Indole B.
  • Acetamide linker ($$ \text{CH}_2\text{CONH} $$) between the two indoles.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-30-16-6-7-19-18(12-16)15(13-24-19)8-10-23-22(27)14-26-11-9-17-20(25-31(2,28)29)4-3-5-21(17)26/h3-7,9,11-13,24-25H,8,10,14H2,1-2H3,(H,23,27)

InChI Key

WNEBGZDZGPQMPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . For N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, the synthetic route may involve the following steps:

    Formation of the indole ring: Starting with a suitable precursor such as phenylhydrazine and an aldehyde or ketone, the Fischer indole synthesis is carried out under acidic conditions to form the indole ring.

    Substitution reactions: The indole ring is then subjected to various substitution reactions to introduce the methoxy and methylsulfonyl groups at the desired positions.

    Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide group.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its indole structure, which is known for its diverse biological activities. The presence of methoxy and methylsulfonyl groups enhances its pharmacological properties, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that compounds with indole derivatives often exhibit anticancer properties. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in human glioblastoma U251 cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death. The compound showed an IC50 value in the low micromolar range, indicating potent activity against cancer cells .

Neuroprotective Effects

Indole derivatives have been noted for their neuroprotective effects. This compound may offer protection against neurodegenerative diseases by modulating neuroinflammatory responses.

Case Study:
In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its structural components may contribute to its ability to disrupt bacterial cell membranes.

Case Study:
Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Summary Table

ApplicationMechanism of ActionCase Study Reference
AnticancerInduces apoptosis via caspase activation
NeuroprotectionReduces oxidative stress
AntimicrobialDisrupts bacterial cell membranes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Indole Substituents

Several indole-based acetamide derivatives share structural similarities with the target compound, differing primarily in substituents and side chains:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Dual indole cores: 5-methoxy and 4-methylsulfonamido substituents N/A N/A Hypothesized anticancer/anti-inflammatory activity
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 4-Chlorobenzoyl, 2-methylindole, chlorofluorophenyl side chain 192–194 8 Bcl-2/Mcl-1 inhibition (anticancer)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide (26) Methylsulfonamido group, 4-chlorobenzoyl N/A N/A COX-2 inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) Trifluoromethylphenylsulfonamido group N/A 43 Improved metabolic stability
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide Simplified structure lacking the second indole and sulfonamido group N/A N/A Melatonin analog (neuroregulatory)

Key Observations :

  • The target compound ’s dual indole architecture distinguishes it from simpler analogs like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, which lacks the sulfonamido-substituted indole moiety .
  • Substituents such as chlorobenzoyl (10j) or trifluoromethylphenylsulfonamido (31) enhance target affinity but may reduce metabolic stability compared to methylsulfonamido groups .
  • The methylsulfonamido group in compound 26 and the target compound is associated with selective COX-2 inhibition and reduced ulcerogenicity, a critical advantage over traditional NSAIDs .

Pharmacokinetic and Metabolic Stability

Studies on indole-acetamide derivatives highlight the impact of substituents on metabolic stability:

  • Compound 1 (phenethyl amide of indomethacin): Rapid degradation in microsomes due to P4503A4/2D6-mediated oxidation. Introduction of electron-deficient substituents (e.g., fluorophenyl) shifted metabolism to O-demethylation, improving stability .
  • Compound 31: The trifluoromethyl group in 31 reduced metabolic clearance by 30% compared to non-fluorinated analogs, aligning with computational predictions using MetaSite .
  • Target Compound : The methylsulfonamido group is predicted to resist oxidative metabolism, mirroring trends observed in compound 26 .
Anticancer Activity
  • Compounds 10j, 10k, 10l, 10m: Demonstrated nanomolar IC50 values against Bcl-2/Mcl-1 in leukemia models. Chloro and nitro substituents (10j, 10l) enhanced potency but increased cytotoxicity .
COX-2 Selectivity
  • Compound 26 : Exhibited >100-fold selectivity for COX-2 over COX-1 (IC50 = 0.02 μM vs. 2.1 μM), attributed to the methylsulfonamido group’s steric and electronic effects .
  • Target Compound : Likely retains COX-2 selectivity due to analogous sulfonamido substitution.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, a compound featuring indole and sulfonamide functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 2 5 methoxy 1H indol 3 yl ethyl 2 4 methylsulfonyl amino 1H indol 1 yl}acetamide}

Key Properties:

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 366.43 g/mol
  • Solubility: Soluble in organic solvents, with varying solubility in water depending on pH.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes: The sulfonamide group can inhibit specific enzymes, including carbonic anhydrases, which are involved in various physiological processes.
  • Antimicrobial Activity: The indole moiety is known for its antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
  • Anticancer Properties: Compounds with indole structures often exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. In a study evaluating various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, some compounds showed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against resistant strains .

CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus0.98
3kMRSA< 1

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that certain analogues can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, one study reported IC50 values of less than 5 μg/mL for some derivatives against these cell lines .

Cell LineIC50 (μg/mL)
A5493.90
MCF74.50

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of indole-based compounds against resistant bacterial strains. The results indicated that the target compound exhibited potent activity against MRSA, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of indole derivatives and tested their antiproliferative effects on various cancer cell lines. The findings suggested that modifications to the indole structure could enhance cytotoxicity, making these compounds promising candidates for anticancer drug development .

Q & A

Q. What are the optimal synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide?

The synthesis typically involves multi-step protocols, including:

  • Indole functionalization : Introducing the methoxy group at position 5 and the methylsulfonylamino group at position 4 via electrophilic substitution or palladium-catalyzed coupling .
  • Amide bond formation : Coupling the indole-ethylamine moiety with the acetamide side chain using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane and characterization via 1H^{1}\text{H}-NMR and HRMS to confirm purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve indole protons (δ 7.1–7.5 ppm) and methylsulfonyl groups (δ 3.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+^+ = 483.18, observed 483.17) .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm1^{-1}) and sulfonamide S=O bands (~1350 cm1^{-1}) .

Q. How does the methylsulfonylamino group influence the compound's solubility and reactivity?

The sulfonamide group enhances water solubility via hydrogen bonding but may reduce membrane permeability. Reactivity studies show it participates in nucleophilic substitutions under basic conditions (e.g., with NaH in DMF) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar indole derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. neuroprotective effects) arise from:

  • Substituent positioning : Methoxy at position 5 (as in this compound) vs. position 4 in analogs alters steric hindrance and target binding .
  • Experimental models : Use orthogonal assays (e.g., kinase inhibition vs. apoptosis assays) and control for cell line variability (e.g., HT-29 vs. HeLa) .

Q. How can computational modeling predict target binding modes for this compound?

  • Docking studies : Use AutoDock Vina to simulate interactions with Bcl-2/Mcl-1 proteins, focusing on the indole core and sulfonamide’s hydrogen bonding with Arg263 .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. What are the challenges in optimizing SAR for dual Bcl-2/Mcl-1 inhibition?

  • Balancing selectivity : The methylsulfonylamino group enhances Mcl-1 affinity but may reduce Bcl-2 binding. Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to tune selectivity ratios .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce CYP3A4-mediated degradation .

Methodological Considerations

Q. How to design dose-response experiments for in vitro cytotoxicity studies?

  • Concentration range : Test 0.1–100 µM in triplicate, using cisplatin as a positive control.
  • Endpoint assays : Combine MTT (mitochondrial activity) with Annexin V/PI staining (apoptosis) to differentiate mechanisms .

Q. What are best practices for validating target engagement in cellular assays?

  • Western blotting : Monitor Bcl-2/Mcl-1 expression post-treatment (24–48 hr).
  • Co-immunoprecipitation : Confirm disruption of Bcl-2/Bax complexes .

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